(S)-6-Fluoro-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine
CAS No.:
Cat. No.: VC17482383
Molecular Formula: C11H14FN
Molecular Weight: 179.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H14FN |
---|---|
Molecular Weight | 179.23 g/mol |
IUPAC Name | (1S)-6-fluoro-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine |
Standard InChI | InChI=1S/C11H14FN/c1-7-5-9-8(6-10(7)12)3-2-4-11(9)13/h5-6,11H,2-4,13H2,1H3/t11-/m0/s1 |
Standard InChI Key | DABYNIKJFUHLDV-NSHDSACASA-N |
Isomeric SMILES | CC1=CC2=C(CCC[C@@H]2N)C=C1F |
Canonical SMILES | CC1=CC2=C(CCCC2N)C=C1F |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Stereochemistry
The systematic IUPAC name for this compound is (1S)-6-fluoro-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine, reflecting its stereochemistry at the chiral center (C1) and the positions of its substituents . The tetrahydronaphthalene core consists of a partially saturated bicyclic system, with the amine group at position 1, a fluorine atom at position 6, and a methyl group at position 7 (Figure 1). The (S)-configuration at C1 distinguishes it from its (R)-enantiomer, which exhibits distinct physicochemical and biological properties.
Synthesis and Stereochemical Control
Synthetic Routes
The synthesis of (S)-6-fluoro-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine involves multi-step processes emphasizing regioselectivity and enantiomeric purity. A common approach includes:
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Friedel-Crafts Alkylation: Introducing the methyl group at position 7 using methyl chloride and a Lewis acid catalyst.
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Electrophilic Fluorination: Fluorination at position 6 using selectfluor or similar reagents under controlled conditions.
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Reductive Amination: Formation of the primary amine at position 1, followed by chiral resolution to isolate the (S)-enantiomer .
Challenges in Asymmetric Synthesis
Achieving high enantiomeric excess (ee) requires chiral auxiliaries or catalysts. The VulcanChem entry highlights the use of enzymatic resolution or transition metal-catalyzed asymmetric hydrogenation to obtain the (S)-isomer. For instance, employing a palladium-based catalyst with a chiral ligand can yield >90% ee, as reported for similar tetrahydronaphthylamines.
Physicochemical Properties and Stability
Solubility and Partition Coefficients
With an XLogP3 value of 2.2 , the compound exhibits moderate lipophilicity, suggesting favorable membrane permeability. Its solubility in aqueous solutions is limited but can be enhanced via salt formation (e.g., hydrochloride salts).
Stability Under Ambient Conditions
The compound is stable at room temperature but may degrade under strong acidic or basic conditions due to hydrolysis of the amine group. Storage recommendations typically suggest inert atmospheres and low temperatures to preserve enantiomeric integrity .
Applications in Pharmaceutical Research
Intermediate in Drug Synthesis
(S)-6-Fluoro-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine serves as a precursor in synthesizing bioactive molecules. Its rigid bicyclic structure and fluorine substitution make it a valuable scaffold for central nervous system (CNS) drugs, particularly serotonin and dopamine receptor modulators.
Biological Activity
While direct pharmacological data for this compound are scarce, structurally related fluorinated tetrahydronaphthylamines demonstrate affinity for adrenergic and histaminergic receptors . For example, fluoro substitution at position 6 enhances binding to β-adrenergic receptors by 30% compared to non-fluorinated analogs .
Future Directions and Research Gaps
Exploration of Biological Targets
Further studies are needed to elucidate the compound’s interactions with neurological targets. Molecular docking simulations could predict its affinity for receptors such as 5-HT or D, guiding experimental validation.
Process Optimization
Improving enantioselective synthesis methods remains a priority. Continuous-flow chemistry and biocatalytic approaches may enhance yield and reduce waste in large-scale production.
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